2,4,5-trichloro-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide
Description
2,4,5-Trichloro-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide is a synthetic organic compound characterized by its complex structure, which includes multiple chlorine atoms and a benzoxathiol moiety
Properties
IUPAC Name |
2,4,5-trichloro-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6Cl3NO4S2/c14-7-4-9(16)12(5-8(7)15)23(19,20)17-6-1-2-10-11(3-6)22-13(18)21-10/h1-5,17H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMGFAVQAKYIHOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1NS(=O)(=O)C3=CC(=C(C=C3Cl)Cl)Cl)SC(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6Cl3NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-trichloro-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide typically involves multiple steps:
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Formation of the Benzoxathiol Moiety: : The benzoxathiol ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. For example, starting from 2-mercaptobenzoic acid, cyclization can be achieved using a dehydrating agent such as phosphorus oxychloride.
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Sulfonamide Formation: : The final step involves the reaction of the chlorinated benzene derivative with a sulfonamide precursor. This can be achieved by reacting the chlorinated compound with sulfonyl chloride in the presence of a base such as pyridine to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for precise control of temperature, pressure, and reagent addition would be essential for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
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Substitution Reactions: : The compound can undergo nucleophilic substitution reactions, particularly at the chlorine-substituted positions. Common nucleophiles include amines and thiols, which can replace chlorine atoms under appropriate conditions.
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Oxidation and Reduction: : The benzoxathiol moiety can participate in oxidation-reduction reactions. Oxidizing agents like hydrogen peroxide can oxidize the sulfur atom, while reducing agents such as sodium borohydride can reduce it.
Common Reagents and Conditions
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Nucleophilic Substitution: : Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
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Oxidation: : Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile.
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Reduction: : Sodium borohydride in ethanol or methanol.
Major Products
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Substitution Products: : Depending on the nucleophile, products can include various substituted benzene derivatives.
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Oxidation Products: : Sulfoxides or sulfones, depending on the extent of oxidation.
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Reduction Products: : Reduced forms of the benzoxathiol moiety.
Scientific Research Applications
Chemistry
In chemistry, 2,4,5-trichloro-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls. It is also studied for its anti-inflammatory properties, which could lead to the development of new therapeutic agents.
Industry
Industrially, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique structure allows for the creation of materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2,4,5-trichloro-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide involves its interaction with biological targets such as enzymes and cell membranes. The compound can inhibit enzyme activity by binding to active sites or altering enzyme conformation. In microbial cells, it can disrupt cell wall synthesis, leading to cell lysis and death.
Comparison with Similar Compounds
Similar Compounds
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2,4,6-Trichlorobenzenesulfonamide: : Similar in structure but with different substitution patterns, leading to variations in reactivity and biological activity.
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N-(2-Oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide: : Lacks the chlorine atoms, which affects its chemical properties and applications.
Uniqueness
2,4,5-Trichloro-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide is unique due to the specific positioning of chlorine atoms and the presence of the benzoxathiol moiety. These features confer distinct reactivity and biological activity, making it a valuable compound for various applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
